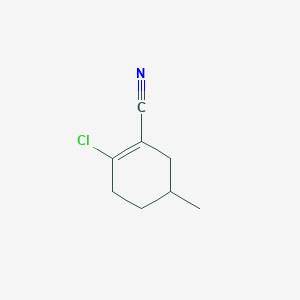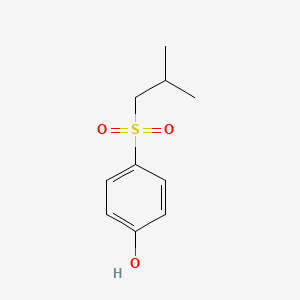
(1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromine and chlorine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The presence of these halogen atoms and the diamine group makes it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves the following steps:
Formation of Ethane-1,2-diamine Moiety: The ethane-1,2-diamine group can be introduced through nucleophilic substitution reactions, where an appropriate diamine precursor reacts with the halogenated phenyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the diamine group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles or electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine involves its interaction with molecular targets and pathways. The presence of halogen atoms and the diamine group allows it to participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and other cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine
- (1R)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine
- (1R)-1-(5-Bromo-2-iodophenyl)ethane-1,2-diamine
Uniqueness
The uniqueness of (1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine lies in its specific combination of bromine and chlorine atoms on the phenyl ring, which can impart distinct chemical and biological properties compared to similar compounds
Eigenschaften
Molekularformel |
C8H10BrClN2 |
|---|---|
Molekulargewicht |
249.53 g/mol |
IUPAC-Name |
(1R)-1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChI-Schlüssel |
XDLGQJBJBKRMHY-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Br)[C@H](CN)N)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C(CN)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


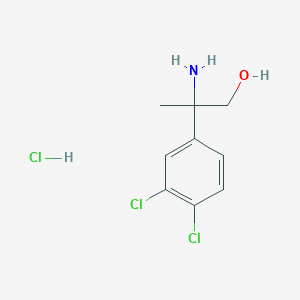
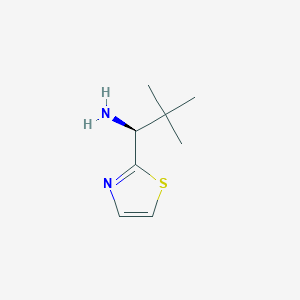

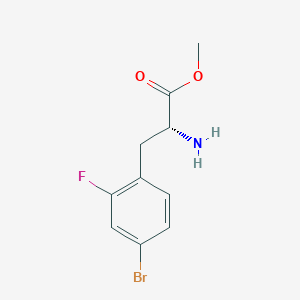
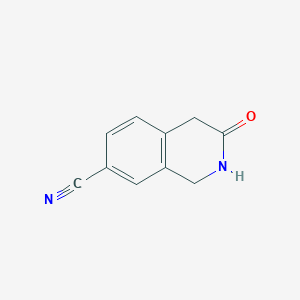
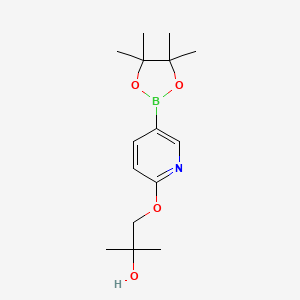
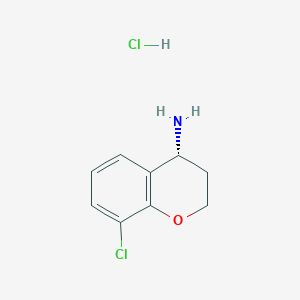
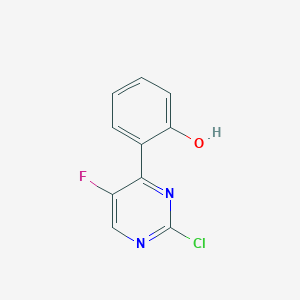
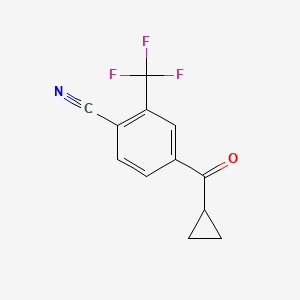
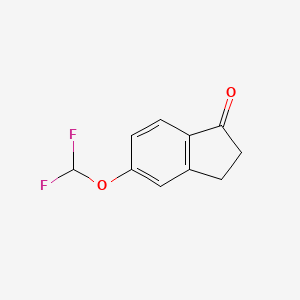
![2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13044497.png)
